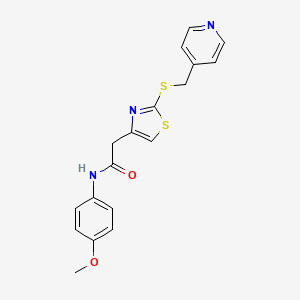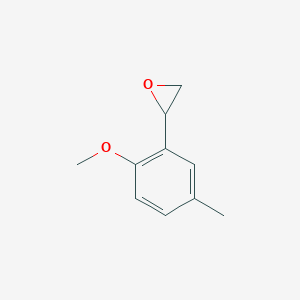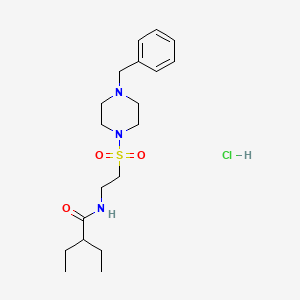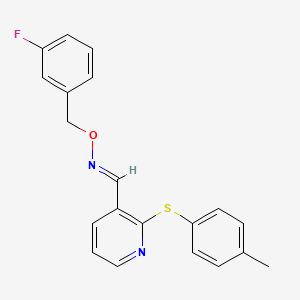![molecular formula C19H19Cl2N3O4 B2382531 1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891115-92-7](/img/structure/B2382531.png)
1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that is commonly known as DPU-4. It is a synthetic compound that has been developed for scientific research purposes. DPU-4 has been found to have potential applications in the field of medicine and pharmacology due to its unique properties.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The crystal structure of related compounds, such as chlorfluazuron, has been studied to understand the molecular interactions and architectural formations. These studies reveal the angles and interactions between different molecular planes, contributing to our understanding of molecular stability and interaction potentials in similar compounds (Seonghwa Cho et al., 2015).
Electron Transfer and Molecular Complexation
Research on urea derivatives showcases their role in electron transfer and complexation processes. Studies involving ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes provide insights into the electron transfer across multiple hydrogen bonds, shedding light on the molecular dynamics and interactions pivotal for the development of electronic materials (M. Pichlmaier et al., 2009).
Anticancer Properties
Compounds with urea derivatives have been explored for their anticancer properties. A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies demonstrate the potential of such compounds as anticancer agents, highlighting their significance in medicinal chemistry (Jian Feng et al., 2020).
Corrosion Inhibition
The application of urea derivatives in corrosion inhibition has been investigated, particularly for protecting metals in corrosive environments. Studies on 1,3,5-triazinyl urea derivatives have shown their effectiveness in inhibiting corrosion of mild steel in acidic solutions, emphasizing the practical applications of such compounds in materials science and engineering (B. Mistry et al., 2011).
Nonlinear Optical Properties
Research into the nonlinear optical properties of compounds similar to "1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea" has been conducted to explore their potential in optoelectronic device fabrication. These studies provide insights into the electronic, optical, and nonlinear optical properties, supporting the development of new materials for technological applications (M. Shkir et al., 2018).
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-27-15-7-6-12(9-16(15)28-2)24-10-11(8-17(24)25)22-19(26)23-14-5-3-4-13(20)18(14)21/h3-7,9,11H,8,10H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYBWAVPMQPGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)


![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

